2,3-Dimethyl-1H-indole-7-carboxylic acid
Overview
Description
“2,3-Dimethyl-1H-indole-7-carboxylic acid” is a chemical compound with the molecular formula C11H11NO2 . It belongs to the class of organic compounds known as 2-phenylindoles . It is a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular weight of “2,3-Dimethyl-1H-indole-7-carboxylic acid” is 189.21 . The InChI code for this compound is 1S/C11H11NO2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11(13)14/h3-5,12H,1-2H3, (H,13,14) .
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, such as 2,3-Dimethyl-1H-indole-7-carboxylic acid, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .
Biological Activity
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Oxidation Studies
2,3-Dimethylindole has been used to study the mechanism of oxidation by peroxodisulphate and peroxomonosulphate anions to 2-methylindole-2-carbaldehyde . This research can provide valuable insights into the chemical behavior of indole derivatives.
Mass Spectrometry
2,3-Dimethylindole has been used to study the behavior of methylindoles in the Agilent multimode ion source by atmospheric pressure chemical ionization mass spectrometry . This can help in the development of new analytical techniques.
Synthesis of Alkaloids
Indole-2-carboxylic acid, a related compound, has been used as a reactant for the total synthesis of (±)-dibromophakellin and analogs . This indicates the potential of 2,3-Dimethyl-1H-indole-7-carboxylic acid in similar applications.
Preparation of Renieramycin G Analogs
Indole-2-carboxylic acid has also been used for the stereoselective preparation of renieramycin G analogs . This suggests that 2,3-Dimethyl-1H-indole-7-carboxylic acid could be used in similar synthetic pathways.
Pharmaceuticals, Agrochemicals, and Dyestuff Fields
Indole-7-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Given the structural similarity, 2,3-Dimethyl-1H-indole-7-carboxylic acid could potentially have similar applications.
Development of New Therapeutic Possibilities
Given the diverse biological activities of indole derivatives , 2,3-Dimethyl-1H-indole-7-carboxylic acid could potentially be explored for newer therapeutic possibilities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2,3-dimethyl-1h-indole-7-carboxylic acid, bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethyl-1H-indole-7-carboxylic acid. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions could potentially impact the compound’s action .
Future Directions
The future directions for “2,3-Dimethyl-1H-indole-7-carboxylic acid” and similar compounds involve further investigation of their synthesis methods and biological applications . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .
properties
IUPAC Name |
2,3-dimethyl-1H-indole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIUTVFOTYMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395255 | |
Record name | 2,3-Dimethyl-1H-indole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103986-07-8 | |
Record name | 2,3-Dimethyl-1H-indole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethyl-7-indolecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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